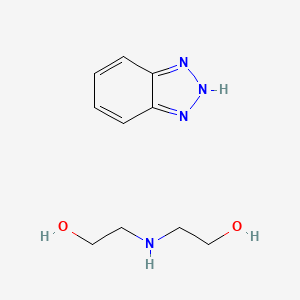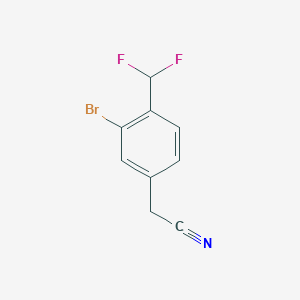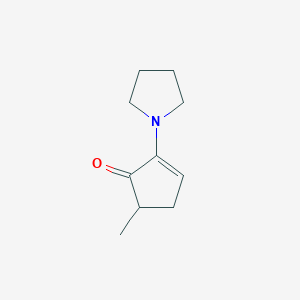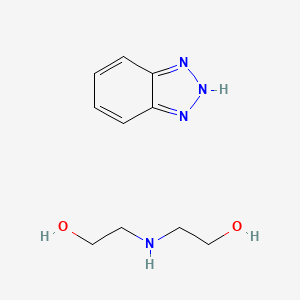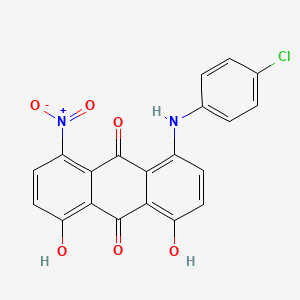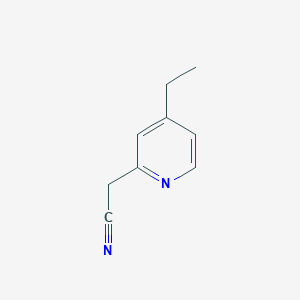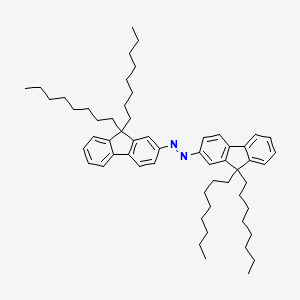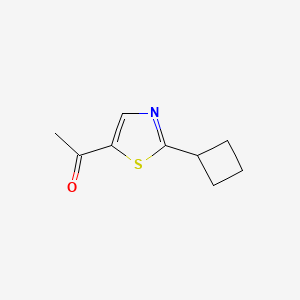
1-(2-Cyclobutylthiazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyclobutylthiazol-5-yl)ethanone is a chemical compound belonging to the thiazole family Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclobutylthiazol-5-yl)ethanone can be achieved through several methods. One common approach involves the cyclization of 1,3-bis(dimethylaminomethylene)thiourea with chloroacetone, followed by acidic treatment, Sandmeyer reaction, and chlorination . The reaction conditions typically include controlled addition rates of chloroacetone and specific acidic environments to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Cyclobutylthiazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
1-(2-Cyclobutylthiazol-5-yl)ethanone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Cyclobutylthiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting enzymes or binding to receptors . This interaction can modulate physiological processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- 2-Chloro-1-(2-chlorothiazol-5-yl)ethanone
- 2-Substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles
Comparison: 1-(2-Cyclobutylthiazol-5-yl)ethanone is unique due to its cyclobutyl group, which may confer different chemical properties and biological activities compared to other thiazole derivatives. This uniqueness can be advantageous in developing specialized applications in various fields .
Propriétés
Formule moléculaire |
C9H11NOS |
|---|---|
Poids moléculaire |
181.26 g/mol |
Nom IUPAC |
1-(2-cyclobutyl-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C9H11NOS/c1-6(11)8-5-10-9(12-8)7-3-2-4-7/h5,7H,2-4H2,1H3 |
Clé InChI |
KXFFDDSTFWQEMO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN=C(S1)C2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


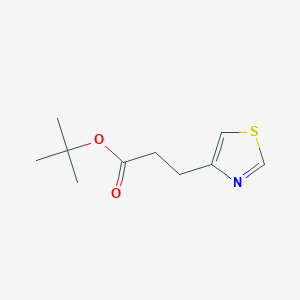
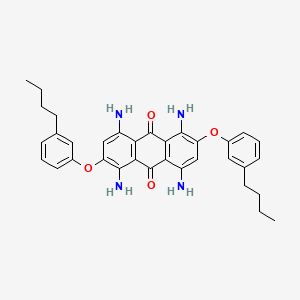
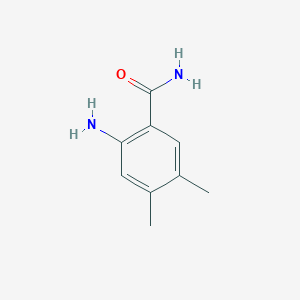
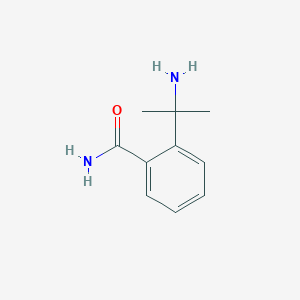
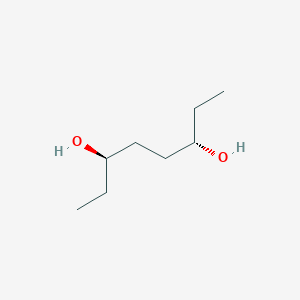
![8-Chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13131468.png)
![[2,3'-Bipyridin]-4-ylmethanol](/img/structure/B13131478.png)
